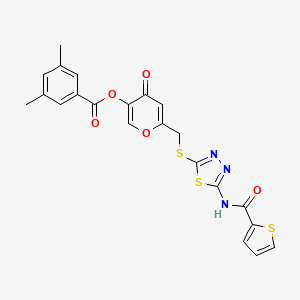

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate represents an intricate fusion of various chemical moieties, making it a subject of interest in multiple fields of research. The unique combination of a pyran ring, thiophene, thiadiazole, and benzoate moieties within a single molecule endows it with distinct chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate generally involves multi-step organic reactions. The starting materials typically include thiophene-2-carboxylic acid, 1,3,4-thiadiazole derivatives, and pyran-3-yl compounds. Key steps in the synthesis often include:

Amidation: Thiophene-2-carboxylic acid reacts with appropriate amines under dehydrating conditions to form thiophene-2-carboxamido derivatives.

Thiation: Introduction of sulfur atoms to form thiadiazole rings.

Formation of Pyran Ring: Cyclization reactions involving keto-esters to form the pyran moiety.

Esterification: Condensation reactions involving the pyran-3-yl derivative with 3,5-dimethylbenzoic acid under acidic or basic conditions to yield the final product.

Industrial Production Methods: On an industrial scale, the synthesis may be optimized using continuous flow chemistry techniques to enhance reaction efficiency, reduce reaction time, and improve yield. Automation and catalytic processes could be employed to minimize waste and energy consumption.

化学反应分析

Types of Reactions It Undergoes: The compound can undergo several types of chemical reactions, including:

Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reaction with reducing agents like sodium borohydride.

Substitution: Both nucleophilic and electrophilic substitution reactions, given the presence of heteroatoms and aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate under acidic or neutral conditions.

Reduction: Sodium borohydride in protic solvents like ethanol or methanol.

Substitution: Halogenating agents like bromine, or alkylating agents like methyl iodide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones from the thiadiazole sulfur atoms.

Reduction: Conversion to more saturated or hydrogenated derivatives.

Substitution: Derivatives with different functional groups attached to the aromatic or heteroaromatic rings.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including this compound, as anticancer agents. Thiadiazoles are known for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to exhibit significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Case Study: Cytotoxic Evaluation

A study evaluated a series of thiadiazole derivatives for their anticancer properties, revealing that those containing the 1,3,4-thiadiazole ring showed promising results in inhibiting tumor growth in vitro . This suggests that the compound may possess similar properties due to its structural components.

Pesticidal Properties

Compounds containing thiophene and thiadiazole rings have been investigated for their pesticidal activities. The presence of sulfur in these heterocycles enhances the lipophilicity and biological activity against pests. Research indicates that derivatives similar to this compound can act as effective fungicides and insecticides .

Case Study: Fungicidal Activity

In a comparative study of various thiadiazole derivatives against fungal pathogens affecting crops, compounds structurally related to this one demonstrated significant antifungal activity against species such as Fusarium and Botrytis . This positions the compound as a candidate for further development in agricultural applications.

Polymer Chemistry

The unique chemical structure of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate lends itself to applications in polymer chemistry. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical properties due to their rigid structures.

Research Findings

Studies have shown that integrating thiadiazole-based compounds into polymer systems can improve UV stability and reduce degradation rates under environmental stressors . This could lead to the development of more durable materials suitable for outdoor applications.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions including condensation reactions between thiophene derivatives and thiadiazole precursors under controlled conditions. Common methods include:

- Condensation Reactions: Between thiophene carboxylic acids and 1,3,4-thiadiazole derivatives.

- Thioetherification: Formation of thioether bonds linking different moieties.

- Esterification: Attaching benzoate groups via ester linkages under acidic conditions.

作用机制

The mechanism by which this compound exerts its effects depends heavily on its specific application. Generally, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and aromatic stacking. The presence of thiadiazole and thiophene rings allows it to modulate enzymatic activity or receptor binding, influencing biochemical pathways.

相似化合物的比较

When comparing this compound with others, its uniqueness lies in the specific arrangement of its functional groups and rings. Similar compounds might include:

Thiadiazole derivatives: Known for their biological activity.

Thiophene derivatives: Often used in pharmaceuticals and materials science.

Pyran compounds: Common in natural product chemistry and synthetic organic chemistry.

The combination of these features within a single molecule gives it a distinctive edge in terms of reactivity and application potential.

There you go—hope this was the deep dive you were looking for! Feel free to ask about any section in more detail or for any clarifications.

生物活性

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate is a complex synthetic organic molecule characterized by its unique structural features, including a pyran ring, a thiadiazole moiety, and various aromatic systems. This structural complexity suggests potential for diverse biological activity, making it a subject of interest in medicinal chemistry.

Structural Overview

The molecular formula of this compound is C20H20N4O3S with a molecular weight of approximately 396.46 g/mol. The compound incorporates multiple functional groups that may interact with biological targets, enhancing its therapeutic potential.

Anticancer Activity

Thiadiazole derivatives are known for their anticancer properties. Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiadiazole-based compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities. For example, compounds containing thiadiazole rings have demonstrated effectiveness against pathogenic bacteria and fungi by disrupting cellular processes . The incorporation of the thiophene moiety may further enhance these effects due to its known bioactivity.

Anti-inflammatory Effects

Research indicates that similar compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The inhibition of COX pathways is crucial in managing inflammatory diseases and pain . Studies on related compounds have shown promising results in reducing inflammation markers in vitro and in vivo.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to its structural components:

- Thiadiazole Moiety : Known for its diverse biological activities including anticancer and antimicrobial effects.

- Pyran Ring : Contributes to the stability and reactivity of the compound.

- Aromatic Systems : Facilitate interactions with biological targets through π–π stacking and hydrophobic interactions.

属性

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,5-dimethylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5S3/c1-12-6-13(2)8-14(7-12)20(28)30-17-10-29-15(9-16(17)26)11-32-22-25-24-21(33-22)23-19(27)18-4-3-5-31-18/h3-10H,11H2,1-2H3,(H,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMSLYKKTBDTPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。